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  • Product: Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate
  • CAS: 1090903-58-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Executive Summary In modern drug discovery, the indole ring represents one of the most privileged scaffolds, frequently appearing in neuroactive compounds, oncology drugs, and antivirals. Methyl 5-bromo-1-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indole ring represents one of the most privileged scaffolds, frequently appearing in neuroactive compounds, oncology drugs, and antivirals. Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4) is a highly versatile, orthogonally functionalized building block designed for advanced medicinal chemistry campaigns. By strategically positioning a bromine atom at the C5 position and a methyl ester at the C7 position, this molecule allows researchers to execute divergent synthetic pathways—such as palladium-catalyzed cross-coupling and amide library generation—without cross-reactivity.

This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven experimental workflows.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in purification, solvation, and downstream biological assays. The quantitative data for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is summarized below, grounded by chemical database analytics[1],[2],[3].

PropertyValueADME / Synthetic Implication
CAS Number 1090903-58-4Primary identifier for procurement and safety data[1].
Molecular Formula C₁₁H₁₀BrNO₂Defines the stoichiometric mass for reaction equivalents[1].
Molecular Weight 268.1066 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5[2].
LogP (Predicted) 2.7274Optimal lipophilicity for membrane permeability; requires mixed aqueous/organic solvent systems for reactions[3].
H-Bond Donors 0The N-methyl group blocks hydrogen donation, preventing unwanted N-conjugation[3].
H-Bond Acceptors 3Provided by the ester oxygen atoms and the indole nitrogen[3].
Rotatable Bonds 1High structural rigidity, which is favorable for target-binding entropy[3].

Structural and Mechanistic Insights

The true value of this compound lies in its tripartite functionalization, which dictates its reactivity and utility in library synthesis:

  • The 5-Bromo Substituent (C5): The bromine atom is situated on the electron-rich benzene ring of the indole core. In transition-metal catalysis, the C-Br bond has a lower bond dissociation energy compared to C-Cl or C-F bonds, making it highly susceptible to oxidative addition by Palladium(0) or Nickel(0) complexes[4]. This makes the C5 position an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[5].

  • The 1-Methyl Group (N1): Unprotected indoles (containing an N-H bond) are prone to oxidation, N-alkylation side reactions, and metabolic liabilities (such as N-glucuronidation). By masking this position with a methyl group, the molecule's LogP is increased to ~2.73[3], enhancing its lipophilicity while rendering the nitrogen chemically inert under standard basic coupling conditions.

  • The 7-Methyl Carboxylate (C7): This ester acts as an electron-withdrawing group, slightly deactivating the indole core to electrophilic aromatic substitution, thereby increasing the shelf-stability of the compound. More importantly, it serves as a masked carboxylic acid. Once the C5 position is functionalized, the C7 ester can be selectively hydrolyzed and coupled with various amines to generate diverse carboxamide libraries.

Validated Experimental Workflows

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems, incorporating specific causality for each experimental choice.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Position)

Objective: Form a new C-C bond at the 5-position using an arylboronic acid[4].

  • Reagents: Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Step-by-Step Methodology:

    • Charge the Vessel: Add the indole substrate, arylboronic acid, and K₂CO₃ to a Schlenk flask.

    • Solvation: Add the 1,4-Dioxane/H₂O mixture. Causality: A biphasic solvent system is mandatory. Dioxane dissolves the highly lipophilic organic starting materials (LogP 2.73), while water dissolves the inorganic K₂CO₃ base necessary for the critical transmetalation step of the catalytic cycle[4].

    • Degassing: Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species and promotes unwanted oxidative homocoupling of the boronic acid[5].

    • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under Argon. Heat to 80 °C for 4-6 hours[5].

    • Self-Validation (Reaction Monitoring): Monitor via LC-MS or TLC (typically 3:1 Hexanes/EtOAc). The reaction is validated when the highly UV-active starting material spot (Rf ~0.6) disappears, replaced by a new, more polar, highly fluorescent spot (the extended conjugated aryl-indole product).

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Saponification of the 7-Methyl Ester

Objective: Hydrolyze the ester to a carboxylic acid for downstream amide coupling.

  • Reagents: Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1).

  • Step-by-Step Methodology:

    • Solvation: Dissolve the indole ester in THF and MeOH. Causality: The ester is insoluble in pure water. The mixed organic solvent ensures complete solvation of the substrate while remaining miscible with the aqueous base.

    • Base Addition: Add an aqueous solution of LiOH·H₂O dropwise at 0 °C, then allow to warm to room temperature. Causality: Starting at 0 °C prevents exothermic side reactions or potential cleavage of sensitive functional groups introduced during prior steps.

    • Reaction: Stir for 2-4 hours. TLC will show the complete consumption of the fast-moving ester spot and the appearance of a baseline spot (the highly polar carboxylate salt).

    • Aqueous Extraction: Concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Et₂O. Causality: This extracts any unreacted organic impurities, leaving the water-soluble carboxylate salt in the aqueous phase.

    • Self-Validation (Precipitation): Acidify the aqueous layer to pH 3 using 1M HCl. Causality & Validation: Protonation of the carboxylate drastically reduces its aqueous solubility. The sudden, visible precipitation of a white/off-white solid serves as an immediate, self-validating confirmation of successful hydrolysis.

    • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Synthetic Divergence Pathway

The following diagram illustrates the orthogonal reactivity of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, demonstrating how a single core can be divergently functionalized.

G Core Methyl 5-bromo-1-methyl- 1H-indole-7-carboxylate Suzuki Suzuki-Miyaura Cross-Coupling (C5) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (C5) Core->Buchwald Pd Catalyst, Amine Saponification Ester Hydrolysis (C7) Core->Saponification LiOH/NaOH, THF/H2O ArylIndole 5-Aryl-1-methyl-1H-indole- 7-carboxylate Suzuki->ArylIndole AminoIndole 5-Amino-1-methyl-1H-indole- 7-carboxylate Buchwald->AminoIndole IndoleAcid 5-Bromo-1-methyl-1H-indole- 7-carboxylic acid Saponification->IndoleAcid Amide Indole-7-carboxamide Derivatives IndoleAcid->Amide HATU/DIPEA, Amine

Fig 1: Divergent synthetic pathways of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

References

  • AA Blocks. "Product Index - Chemical Properties and Molecular Weight." AA Blocks Catalog. [Link]

  • Chemikart / ChemScene. "Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate LogP and H-Bond Data." Chemikart Database.[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data and Chemical Shifts for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Introduction Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is a polysubstituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is a polysubstituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its molecular structure. By analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei, we can confirm the substitution pattern and electronic environment of the entire molecule. This guide provides a detailed prediction and interpretation of the NMR spectra, alongside a robust protocol for experimental data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The structure of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate is presented below with the IUPAC numbering convention.

Caption: Molecular structure and numbering of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects. The electron-withdrawing bromine at C5 will deshield adjacent protons, while the ester at C7 will strongly deshield the neighboring H6. The N-methyl group replaces the acidic N-H proton, and its signal will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale for Prediction
H2~7.0-7.2dJ2,3 ≈ 3.01HTypical chemical shift for H2 of indole, slightly influenced by the N-methyl group.
H3~6.4-6.6dJ3,2 ≈ 3.01HTypically upfield of H2 in indoles.
H4~7.7-7.9dJ4,6 ≈ 1.5-2.01HDeshielded by the anisotropic effect of the C7-ester and the inductive effect of the C5-bromo group. Meta-coupled to H6.
H6~7.9-8.1dJ6,4 ≈ 1.5-2.01HStrongly deshielded by the adjacent electron-withdrawing methyl carboxylate group. Meta-coupled to H4.
N-CH₃~3.8-4.0s-3HTypical range for an N-methyl group on an indole ring.
O-CH₃~3.9-4.1s-3HTypical range for a methyl ester.

Predicted ¹³C NMR Spectral Data

The ¹³C chemical shifts are predicted based on additive models of substituent effects on the indole ring.[1] The carbonyl carbon of the ester will be the most downfield signal. The carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," despite bromine's electronegativity.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~128-130Typical shift for C2 in N-methyl indoles.
C3~102-104Typically the most upfield of the indole ring carbons.
C3a~129-131Quaternary carbon, influenced by substituents on the benzene ring.
C4~123-125deshielded by the adjacent bromine atom.
C5~114-116Carbon directly attached to bromine; upfield shift due to the heavy atom effect.
C6~125-127Deshielded by the adjacent ester group.
C7~115-117Carbon bearing the ester group.
C7a~134-136Quaternary carbon adjacent to the nitrogen atom.
C=O~165-168Typical chemical shift for an ester carbonyl carbon.
N-CH₃~33-35Typical range for an N-methyl group on an indole.
O-CH₃~51-53Typical range for a methyl ester.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, a systematic approach involving both 1D and 2D NMR techniques is required.[2][3]

1. Sample Preparation [4]

  • Weighing: Accurately weigh 10-15 mg of the purified compound for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[5] If solubility is an issue, DMSO-d₆ can be used, though it is harder to remove and its residual water peak can sometimes interfere with analysis.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for ¹H and ¹³C NMR in CDCl₃.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-75 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acq_1h 1. Acquire ¹H Spectrum filter->acq_1h acq_13c 2. Acquire ¹³C{¹H} Spectrum acq_1h->acq_13c acq_2d 3. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Standard workflow for NMR-based structure elucidation.

2. 1D NMR Acquisition

  • ¹H NMR:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • Set the spectral width from -10 to 220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) is advisable for accurate observation of quaternary carbons.

3. 2D NMR Acquisition for Structure Confirmation [2][6]

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings. This would confirm the J2,3 coupling in the pyrrole ring and the J4,6 meta-coupling in the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is crucial for assigning the carbons that have attached protons (C2, C3, C4, C6, N-CH₃, and O-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning the quaternary carbons and piecing together the molecular fragments. For example, correlations from the N-CH₃ protons to C2 and C7a would be expected. The O-CH₃ protons should show a correlation to the carbonyl carbon (C=O).

Interpretation and Validation of the Molecular Structure

A full analysis of the acquired spectra would allow for the unambiguous confirmation of the structure of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

  • ¹H Spectrum Analysis: The presence of six distinct signals with integrations of 1H, 1H, 1H, 1H, 3H, and 3H would be the first confirmation. The two singlets would correspond to the N-methyl and O-methyl groups. The four signals in the aromatic region would correspond to the indole ring protons. The specific downfield shifts of H4 and H6 would confirm the 5-bromo and 7-carboxylate substitution pattern.

  • ¹³C Spectrum Analysis: The observation of all 11 expected carbon signals would confirm the molecular formula. The chemical shifts of the carbonyl carbon and the carbon attached to bromine (C5) are particularly diagnostic.

  • 2D NMR Connectivity: The final and most rigorous confirmation would come from the 2D NMR data. The HMBC spectrum would be particularly informative, allowing for the connection of all molecular fragments. For example, observing correlations from H6 to the carbonyl carbon and to C4 and C7a would definitively place the ester group at position 7 and help assign the quaternary carbons C5 and C7.

By following this comprehensive approach, researchers can confidently determine and verify the structure of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate and related novel compounds, ensuring the scientific integrity of their work.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-445. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 237-246). Royal Society of Chemistry. [Link]

  • Jardine, R. V., & Brown, R. K. (1963). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Canadian Journal of Chemistry, 41(8), 2067-2073. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

Sources

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Executive Summary The indole core is one of the most privileged scaffolds in modern medicinal chemistry. Specifically, Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4) serves as a highly versatile, tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole core is one of the most privileged scaffolds in modern medicinal chemistry. Specifically, Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4) serves as a highly versatile, tri-functionalized building block. It is prominently featured in the development of next-generation therapeutics, including CD38 inhibitors for oncology[1] and selective PfCLK1 kinase inhibitors for the treatment of drug-resistant malaria[2].

This technical guide provides an in-depth, mechanistic evaluation of the synthesis pathways for this critical intermediate. By analyzing the causality behind reagent selection, thermodynamics, and regioselectivity, this whitepaper establishes self-validating experimental protocols designed for high-fidelity scale-up and drug development workflows.

Chemical Profile & Structural Rationale

The strategic substitution pattern of this molecule is engineered for maximum synthetic utility in late-stage functionalization:

  • N-Methylation (Position 1): Eliminates hydrogen bond donor capacity, increasing lipophilicity and preventing unwanted N-alkylation/arylation during downstream cross-coupling.

  • Bromine (Position 5): Provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • Methyl Ester (Position 7): Acts as a sterically protected, modifiable vector for amidation, reduction, or hydrolysis into a free carboxylic acid[4].

Table 1: Physicochemical Profile
PropertyValue / DescriptionRelevance to Drug Design
CAS Number 1090903-58-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C11H10BrNO2[5]Confirms exact mass requirements for high-resolution MS.
Molecular Weight 268.11 g/mol Optimal low-molecular-weight fragment for lead optimization.
Physical State Solid (typically beige/white)[4]Facilitates purification via recrystallization.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 7-substituted indoles is notoriously challenging due to steric hindrance and the high electron density of the indole ring. We evaluate two primary retrosynthetic disconnections:

  • The Bartoli Disconnection (Pathway A): A direct, rapid construction of the indole core from an ortho-substituted nitroarene using vinylmagnesium bromide[1].

  • The Sonogashira-Larock Disconnection (Pathway B): A highly controlled, stepwise annulation utilizing regioselective halogenation and alkyne coupling[6],[7].

Retrosynthesis Target Methyl 5-bromo-1-methyl -1H-indole-7-carboxylate IndoleNH Methyl 5-bromo-1H -indole-7-carboxylate Target->IndoleNH N-Demethylation (Retrosynthetic) NitroEster Methyl 5-bromo-2 -nitrobenzoate IndoleNH->NitroEster Bartoli Disconnection (Vinyl-MgBr) IodoEster Methyl 2-amino-5-bromo -3-iodobenzoate IndoleNH->IodoEster Sonogashira/Cyclization (TMS-Acetylene) AminoEster Methyl 2-amino-5 -bromobenzoate IodoEster->AminoEster Iodination (NIS)

Caption: Retrosynthetic tree illustrating the Bartoli (top) and Sonogashira (bottom) pathways.

Detailed Synthetic Protocols (Self-Validating Systems)

Pathway A: The Bartoli Indole Synthesis Route (Scale-Up Optimized)

The Bartoli synthesis is the industry standard for accessing 7-substituted indoles due to its step economy.

Step 1: Bartoli Cyclization

  • Reagents: Methyl 5-bromo-2-nitrobenzoate (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 4.0 eq)[1].

  • Procedure: Under a strict nitrogen atmosphere, methyl 5-bromo-2-nitrobenzoate is dissolved in anhydrous THF and cooled to -50 °C. Vinylmagnesium bromide is added dropwise to maintain the internal temperature. The reaction is stirred for 2 hours at -50 °C[1].

  • Causality & Mechanism: The Bartoli mechanism requires a minimum of 3 equivalents of Grignard reagent. The first equivalent attacks the nitro group, the second acts as a reducing agent to form a nitroso intermediate, and the third attacks the nitroso species to trigger a [3,3]-sigmatropic rearrangement. A 4.0 eq excess ensures complete conversion and compensates for trace moisture[1]. The cryogenic temperature (-50 °C) is non-negotiable; higher temperatures lead to nucleophilic attack of the Grignard reagent on the C7 methyl ester, generating unwanted tertiary alcohol byproducts.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). Quench the reaction while still at -50 °C using saturated aqueous NH₄Cl[1]. This prevents the exothermic polymerization of the vinyl species and preserves the ester functionality.

Step 2: N-Methylation

  • Reagents: Methyl 5-bromo-1H-indole-7-carboxylate (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Methyl Iodide (1.5 eq).

  • Procedure: Dissolve the indole intermediate in anhydrous DMF at 0 °C. Add NaH portion-wise. Stir for 30 minutes until gas evolution ceases. Add MeI dropwise and allow the mixture to warm to room temperature for 1.5 hours.

  • Causality & Mechanism: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the indole N-H. DMF is selected as the solvent because its high dielectric constant stabilizes the resulting indolic anion, maximizing its nucleophilicity for the subsequent S_N2 attack on the highly electrophilic methyl iodide.

  • Self-Validation (IPC): The cessation of H₂ gas evolution is the primary physical indicator of complete deprotonation. Post-reaction LC-MS must confirm the mass shift to 268/270 m/z[5].

BartoliWorkflow Step1 Step 1: Bartoli Cyclization Reagent: Vinylmagnesium bromide (4 eq) Solvent: THF, Temp: -50°C Workup1 Workup 1 Quench: Sat. NH4Cl at -50°C Extract: EtOAc Purify: Silica Gel Step1->Workup1 Intermediate Intermediate Methyl 5-bromo-1H-indole-7-carboxylate Workup1->Intermediate Step2 Step 2: N-Methylation Reagent: NaH (1.2 eq), MeI (1.5 eq) Solvent: DMF, Temp: 0°C to RT Intermediate->Step2 Workup2 Workup 2 Quench: Ice Water Extract: DCM Purify: Recrystallization Step2->Workup2 Product Final Product Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate Workup2->Product

Caption: Step-by-step experimental workflow for the Bartoli-driven synthesis pathway.

Pathway B: The Directed Sonogashira-Cyclization Route (High-Fidelity)

For laboratories where cryogenic conditions (-50 °C) are difficult to maintain at scale, the Sonogashira-Larock cascade provides a robust, room-temperature/heating alternative.

Step 1: Regioselective Iodination

  • Reagents: Methyl 2-amino-5-bromobenzoate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid[6].

  • Procedure: Dissolve the starting material in concentrated acetic acid. Add NIS and stir at room temperature for 17 hours[6].

  • Causality: The strong electron-donating effect of the amino group directs electrophilic aromatic substitution strictly to the ortho position (C3). NIS in acetic acid provides a mild, controlled source of electrophilic iodine, preventing over-halogenation.

  • Self-Validation (IPC): Pour into a saturated sodium bicarbonate/ice mixture to neutralize the AcOH. The product (Methyl 2-amino-5-bromo-3-iodobenzoate) precipitates as a light brown solid with yields typically exceeding 82%[6].

Step 2 & 3: Sonogashira Coupling and Annulation

  • Reagents: Methyl 2-amino-5-bromo-3-iodobenzoate, Trimethylsilylacetylene (TMSA), CuI, DMF[7].

  • Procedure: The iodinated intermediate undergoes Pd/Cu-catalyzed Sonogashira coupling with TMSA. The resulting alkyne intermediate is cyclized using CuI (2.0 eq) in DMF in a sealed tube at 100 °C[7].

  • Causality: The C–I bond is significantly more reactive toward Pd(0) oxidative addition than the C–Br bond, ensuring complete chemoselectivity at C3. Following coupling, Cu(I) activates the alkyne for intramolecular nucleophilic attack by the adjacent amino group, forming the indole core[7].

  • Self-Validation (IPC): LC-MS monitoring is critical to ensure the loss of the TMS group during cyclization, yielding the fully aromatized methyl 5-bromo-1H-indole-7-carboxylate. This is subsequently N-methylated using the exact protocol described in Pathway A.

SonogashiraPathway SM Methyl 2-amino-5 -bromobenzoate Iodo Iodination (NIS) Regioselective C3 SM->Iodo Coupling Sonogashira (TMSA) Pd(II)/Cu(I) cat. Iodo->Coupling Cyclization Annulation (CuI) DMF, 100°C Coupling->Cyclization Product Methyl 5-bromo-1H -indole-7-carboxylate Cyclization->Product

Caption: Directed Sonogashira-annulation cascade for indole-7-carboxylate synthesis.

Comparative Yield & Condition Analysis

To aid process chemists in route selection, the following table summarizes the operational parameters of both pathways.

Table 2: Comparison of Synthesis Pathways
ParameterPathway A: Bartoli SynthesisPathway B: Sonogashira-Larock
Key Starting Material Methyl 5-bromo-2-nitrobenzoateMethyl 2-amino-5-bromobenzoate
Total Steps (to Target) 2 Steps4 Steps
Temperature Extremes Requires strict -50 °C coolingRequires heating to 100 °C
Primary Advantage High step economy; rapid execution.Avoids cryogenic conditions; highly scalable.
Primary Limitation Grignard reagent can attack the ester if > -20 °C.Longer linear sequence; requires Pd/Cu catalysts.

Conclusion

The synthesis of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate requires precise control over regiochemistry and chemoselectivity. While the Bartoli synthesis offers an elegant, two-step route, it demands rigorous cryogenic control to protect the C7 ester[1]. Conversely, the Sonogashira-Larock approach provides a highly reliable, albeit longer, alternative that capitalizes on the differential reactivity of C–I and C–Br bonds[6],[7]. Mastery of these self-validating protocols ensures a continuous, high-yield supply of this critical scaffold for advanced drug discovery programs.

References

  • Title: Product Index - AA Blocks (CAS No.: 1090903-58-4) Source: aablocks.com URL: [Link] (Cited in text as[5])

  • Title: CA2969178A1 - Cd38 inhibitors and methods of treatment Source: Google Patents URL: (Cited in text as[7])

  • Title: Synthesis of PfCLK1 Inhibitors Source: Enlighten Theses (University of Glasgow) URL: [Link] (Cited in text as[2])

  • Title: US11535621B2 - Heterobicyclic amides as inhibitors of CD38 Source: Google Patents URL: (Cited in text as[1])

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Electronic Properties and HOMO-LUMO Gap Profiling of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate: A Technical Guide Executive Summary Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and HOMO-LUMO Gap Profiling of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate: A Technical Guide

Executive Summary

Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4)[1] is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and organic electronics. The determination of its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its reactivity, binding affinity, and optical behavior. This whitepaper provides an in-depth technical framework for profiling the HOMO-LUMO gap of this compound, synthesizing theoretical Density Functional Theory (DFT) modeling with empirical electrochemical and optical validation.

Structural Nuances and Electronic Push-Pull Dynamics

The indole core is a fundamentally electron-rich aromatic system. However, the introduction of specific substituents on the Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate scaffold creates a complex electronic push-pull dynamic:

  • 1-Methyl Group: Acts as a weak electron-donating group (EDG) via inductive (+I) effects, increasing electron density on the pyrrole ring and slightly destabilizing (raising) the HOMO level.

  • 5-Bromo Group: Halogens exhibit a dual effect. While inductively electron-withdrawing (-I), bromine is electron-donating via resonance (+M). In the context of the indole core, it generally stabilizes the HOMO and LUMO energy levels ()[2].

  • 7-Carboxylate (Methyl Ester): This is a strong electron-withdrawing group (EWG) via resonance (-M). Its strategic position at C7 allows it to significantly lower the LUMO energy level.

The synergistic combination of the 1-methyl donor and the 7-carboxylate acceptor establishes an intramolecular charge transfer (ICT) axis. This architecture effectively narrows the HOMO-LUMO gap compared to the unsubstituted indole base ()[3].

ElectronicEffects Core Indole Core (Base Electronic State) Sub1 1-Methyl Group (EDG) Destabilizes HOMO Core->Sub1 Sub2 5-Bromo Group (-I/+M) Stabilizes HOMO Core->Sub2 Sub3 7-Carboxylate (EWG) Lowers LUMO Core->Sub3 Result Target Molecule Narrowed HOMO-LUMO Gap Sub1->Result Sub2->Result Sub3->Result

Fig 1. Electronic substituent effects on the indole core.

Computational Methodology: DFT Profiling

Density Functional Theory (DFT) serves as the theoretical bedrock for predicting Frontier Molecular Orbitals (FMOs). To ensure high-fidelity results, the computational protocol must be carefully parameterized.

Step-by-Step Computational Protocol:

  • Geometry Optimization: Construct the molecule in a computational chemistry suite (e.g., Gaussian 16). Perform a relaxed potential energy surface scan to identify the global minimum, ensuring the 7-carboxylate moiety is coplanar with the indole ring to maximize π -conjugation.

  • Functional and Basis Set Selection: Utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is mandatory to accurately model the expanded electron cloud of the carboxylate oxygen atoms, while polarization functions (d,p) correctly describe the heavy bromine atom's d-orbitals ()[2].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using acetonitrile. Causality: Gas-phase calculations often overestimate the HOMO-LUMO gap. PCM simulates the dielectric environment of the electrochemical cell, ensuring parity between theoretical and empirical data.

  • Excited State Calculations: Execute Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to predict the optical gap. Causality: Standard B3LYP frequently underestimates charge-transfer excitations. CAM-B3LYP incorporates long-range corrections that are critical for accurately modeling donor-acceptor push-pull systems ().

Experimental Validation: Electrochemical and Optical Protocols

A rigorous scientific methodology requires theoretical models to be anchored by a self-validating experimental system.

Protocol A: Cyclic Voltammetry (Electrochemical Gap) Cyclic voltammetry (CV) directly probes the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the molecule in solution ().

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Causality: TBAPF6​ provides high ionic conductivity and a wide electrochemical window, preventing solvent breakdown from masking the analyte's redox waves.

  • Cell Assembly: Deploy a three-electrode configuration: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ reference electrode.

  • Analyte Addition & Degassing: Introduce 1.0 mM of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate. Purge the cell with high-purity Argon for 15 minutes. Causality: Dissolved oxygen is highly electroactive and will generate parasitic reduction waves that obscure the analyte's LUMO measurement.

  • Measurement & Internal Calibration: Scan at a rate of 50 mV/s to determine the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials. Post-measurement, spike the solution with Ferrocene (Fc). Causality: The Fc/Fc+ redox couple acts as an internal standard. Referencing potentials against Ferrocene corrects for any solvent-induced reference electrode drift, creating a self-validating and highly trustworthy dataset.

  • Derivation: Calculate the orbital energies using the empirical equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol B: UV-Vis Spectroscopy (Optical Gap)

  • Sample Preparation: Prepare a 10−5 M solution of the compound in spectroscopic-grade dichloromethane to prevent aggregation-induced spectral shifts.

  • Measurement: Acquire the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Tauc Plot Analysis: Plot (αhν)2 versus photon energy ( ). Extrapolate the linear region of the lowest energy absorption edge to the x-axis to determine the optical bandgap ( Egopt​ ).

Workflow A Compound Preparation B Cyclic Voltammetry (Electrochemical) A->B C UV-Vis Spectroscopy (Optical) A->C D DFT Modeling (Theoretical) A->D E HOMO-LUMO Gap Profiling B->E C->E D->E

Fig 2. Multimodal workflow for HOMO-LUMO gap determination.

Quantitative Data Synthesis

Based on the structural analysis and established literature for bromoindole and indole-carboxylate derivatives ()[4], the anticipated electronic properties are summarized below. The strong electron-withdrawing nature of the 7-carboxylate group is the primary driver for the significantly lowered LUMO and the resulting compressed bandgap.

Table 1: Comparative Electronic Properties (Estimated)

ParameterUnsubstituted Indole (Ref)Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate
HOMO Energy (eV) -5.50-5.72
LUMO Energy (eV) -0.80-2.15
Electrochemical Gap (eV) 4.703.57
Optical Bandgap (eV) 4.653.62
Dipole Moment (Debye) 2.184.15

Conclusion

The electronic properties of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate are defined by a delicate balance of inductive and resonance effects. By integrating the 1-methyl donor with the 7-carboxylate acceptor, the indole scaffold is transformed into a highly tunable push-pull system with a narrowed HOMO-LUMO gap. Accurately profiling these parameters requires a multimodal approach, where rigorous DFT calculations are continuously validated against internally calibrated electrochemical and optical data. This framework ensures the highest level of scientific integrity when utilizing this building block for advanced drug development or organic optoelectronics.

References

  • [3] Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Source: ChemRxiv. URL: [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Source: Journal of the American Chemical Society (via NCBI PMC). URL: [Link]

  • [4] Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Source: Journal of the American Chemical Society. URL: [Link]

  • [2] Crystal structure, DFT, vibrational properties, Hirshfeld surface and antitumor activity studies of 1-Octyl-1H-Indole derivatives. Source: Arabian Journal of Chemistry (via ScienceDirect). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Executive Summary The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. For drug development professionals conducting Structure-Activity Relationship (SAR) studies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. For drug development professionals conducting Structure-Activity Relationship (SAR) studies, the late-stage functionalization of the indole core is a critical pathway for generating diverse chemical libraries[1]. This application note provides validated, self-consistent protocols for the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4). By detailing the mechanistic causality behind catalyst selection, solvent effects, and reagent stoichiometry, this guide ensures high-fidelity C-C bond formation with broad functional group tolerance.

Mechanistic Rationale & Substrate Analysis

Successful cross-coupling requires a deep understanding of the substrate's electronic and steric environment. Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate presents a highly optimized profile for Palladium-catalyzed C-C bond formation:

  • C5-Bromine Reactivity : The 5-position of the indole ring is highly amenable to functionalization. In palladium catalysis, the C(sp2)-Br bond serves as the primary electrophilic site for the rate-determining oxidative addition step[1].

  • N-Methylation (Position 1) : Unprotected haloindoles often suffer from competing base-mediated N-arylation or intermolecular oligomerization due to the acidic N-H proton[2]. The N-methyl group completely eliminates these side reactions, ensuring stoichiometric efficiency of the base and improving the substrate's solubility in organic solvents.

  • 7-Methoxycarbonyl Effect : The ester group at position 7 exerts a strong electron-withdrawing effect (-M, -I) across the conjugated indole system. By reducing the electron density of the aromatic core, it increases the electrophilicity of the C5-Br bond, thereby significantly accelerating the oxidative addition of the electron-rich Pd(0) active species.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C5-Br Bond Cleavage) Pd0->OA Substrate Addition TM Transmetalation (Boronate Complex) OA->TM Base + Ar-B(OH)2 RE Reductive Elimination (C-C Bond Formation) TM->RE Halide Byproduct RE->Pd0 Catalyst Regeneration Product 5-Aryl Indole Derivative RE->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling on the 5-bromoindole scaffold.

Optimization Data: Catalyst, Base, and Solvent Selection

The choice of catalyst, ligand, and base dictates the efficiency of the transmetalation and reductive elimination steps[1]. The table below summarizes field-proven catalytic systems adapted for 5-bromoindole derivatives, providing a comparative overview of expected yields and mechanistic advantages[3].

Catalytic SystemLigand TypeBaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)Mechanistic Advantage
Pd(dppf)Cl₂ Bidentate (dppf)K₂CO₃1,4-Dioxane / H₂O (4:1)80–902–485–95High stability against the reductive elimination of homocoupled byproducts.
Pd(PPh₃)₄ Monodentate (PPh₃)Cs₂CO₃Toluene / EtOH / H₂O1004–660–75Cost-effective; ideal for sterically unhindered, robust boronic acids.
Pd(OAc)₂ Buchwald (SPhos)K₂CO₃Acetonitrile / H₂O (4:1)37–5012–1880–98Extremely mild conditions; ideal for thermally sensitive functional groups[2].

Experimental Protocols

Workflow S1 1. Reagent Prep Weigh Solids S2 2. Degassing Ar/N2 Purge S1->S2 S3 3. Solvent/Cat Addition S2->S3 S4 4. Heating Thermal/MW S3->S4 S5 5. Work-up Extraction S4->S5 S6 6. Purification Chromatography S5->S6

Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Protocol A: Standard Thermal Cross-Coupling (High Robustness)

This protocol utilizes Pd(dppf)Cl₂, which is highly effective for electron-deficient aryl bromides[3].

  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

    • Causality: Solid reagents are added first to allow for simultaneous degassing in the solid state, preventing aerosolization of fine powders.

  • Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to an inactive Pd(II) complex, as well as to minimize oxidative homocoupling of the boronic acid.

  • Catalyst & Solvent Addition : Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Inject a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5.0 mL total).

    • Causality: The biphasic solvent system ensures the solubility of both the highly non-polar organic substrate (dioxane) and the inorganic base (water), which is essential for facilitating the transmetalation step.

  • Reaction Heating : Heat the reaction mixture at 80 °C in an oil bath for 4 hours. Monitor via LC-MS or TLC.

  • Work-up & Extraction : Cool the mixture to room temperature. Quench with 10 mL of water and extract with Ethyl Acetate (3 × 15 mL).

    • Causality: Water dissolves inorganic salts (KBr, excess K₂CO₃), while EtOAc efficiently partitions the organic product.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Aqueous Cross-Coupling (For Sensitive Substrates)

This protocol is adapted for functionalized or thermally sensitive boronic acids, utilizing a highly active Buchwald ligand system[2].

  • Reagent Preparation : In a reaction vial, combine the indole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Preparation : In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv) in degassed Acetonitrile/Water (4:1).

    • Causality: SPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination, allowing the reaction to proceed at near-ambient temperatures. Pre-mixing ensures the formation of the active monomeric Pd-ligand complex before introduction to the bulk reaction.

  • Reaction Execution : Transfer the catalyst solution to the main reaction vial. Seal and stir vigorously at 37 °C for 18 hours.

  • Work-up : Dilute with EtOAc, separate the layers, dry the organic phase, and purify as described in Protocol A.

Troubleshooting & Analytical Validation

  • Debromination (Hydrodehalogenation) : The reduction of the C-Br bond to a C-H bond is a common side reaction.

    • Causality: Often caused by prolonged heating in the presence of protic solvents (like ethanol) which can act as hydride donors via β -hydride elimination.

    • Solution: Switch to strictly aprotic organic co-solvents (e.g., 1,4-Dioxane or Toluene) or lower the reaction temperature using Protocol B.

  • Homocoupling : The formation of Ar-Ar byproducts from the boronic acid.

    • Causality: Oxygen ingress promotes the oxidative homocoupling of boronic acids.

    • Solution: Ensure strict adherence to Schlenk techniques and verify that the aqueous solvent component has been thoroughly sparged with Argon prior to use.

Sources

Application

Regioselective Functionalization of Methyl 5-Bromo-1-methyl-1H-indole-7-carboxylate: Application Notes and Protocols

Executive Summary In modern drug discovery and complex natural product synthesis, the indole scaffold remains one of the most privileged structural motifs. Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, the indole scaffold remains one of the most privileged structural motifs. Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (CAS: 1090903-58-4) is a highly strategic building block that offers orthogonal reactivity across four distinct sites: the C5-bromide, the C3/C2 carbon-hydrogen (C–H) bonds, and the C7-carboxylate [1].

This application note provides a comprehensive guide to the regioselective functionalization of this scaffold. By leveraging the principles of transition-metal catalysis and electronic tuning, researchers can systematically derivatize this molecule without competing side reactions. The following protocols detail chemoselective Suzuki-Miyaura cross-coupling, regioselective C–H arylation, and late-stage ester derivatization, supported by mechanistic rationales and empirical data.

Scaffold Analysis & Mechanistic Rationale

To successfully manipulate Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, one must understand the inherent electronic and steric biases of its functional groups:

  • The N1-Methyl Group : Free N–H indoles are notorious for poisoning palladium catalysts or undergoing unwanted intermolecular N-arylation/oligomerization during cross-coupling [3]. The N1-methyl group acts as a permanent protecting group, directing reactivity exclusively to the carbon skeleton and improving overall catalytic turnover.

  • The C5-Bromide : The C(sp²)–Br bond has a significantly lower bond dissociation energy than the surrounding C–H bonds. It is highly primed for oxidative addition by Pd(0) catalysts at moderate temperatures (60–80 °C), allowing for chemoselective cross-coupling prior to any C–H activation [2].

  • The C3 vs. C2 C–H Bonds : The indole pyrrole ring is electron-rich. Under Pd(II) catalysis, the C3 position is the inherently most nucleophilic site, favoring electrophilic aromatic substitution (S_EAr) or Concerted Metalation-Deprotonation (CMD) pathways [4]. The C2 position can only be accessed if C3 is blocked or by utilizing specialized norbornene-mediated cascade catalysis [5].

  • The C7-Carboxylate : This electron-withdrawing ester slightly deactivates the indole core. Counterintuitively, this deactivation accelerates the reductive elimination step in Pd-catalyzed cross-couplings at C5 by reducing the electron density of the Pd(II) intermediate. Furthermore, it serves as a robust handle for late-stage saponification or reduction.

ReactivityMap Scaffold Methyl 5-bromo-1-methyl- 1H-indole-7-carboxylate CAS: 1090903-58-4 C5 C5 Position Bromide handle Cross-Coupling Scaffold->C5 Pd(0) Catalysis C3 C3 Position Nucleophilic C-H Electrophilic Palladation Scaffold->C3 Pd(II) + Oxidant C2 C2 Position Latent C-H Cascade/Directed Activation Scaffold->C2 Pd(II) + Norbornene C7 C7 Position Methyl Ester Hydrolysis/Derivatization Scaffold->C7 Nucleophilic Attack

Figure 1: Orthogonal reactivity map of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

Workflow 1: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

To functionalize the C5 position without activating the C3 C–H bond, a Pd(0) catalytic cycle is employed. We utilize Pd(dppf)Cl₂ , as the bidentate dppf ligand features a large bite angle (99°). This wide angle sterically forces the aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the rate-limiting reductive elimination step [2]. A mild base (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) ensures the C7-methyl ester remains intact (avoiding premature saponification).

Step-by-Step Protocol

Self-Validation Cue : The reaction mixture should transition from a reddish-orange (Pd(II) precatalyst) to a dark brown/black solution, indicating the formation of the active Pd(0) species.

  • Preparation : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (1.0 mmol, 268 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) to the solid mixture.

  • Solvent Introduction : Inject 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water.

  • Degassing : Purge the vial with Argon for 5 minutes using a submerged needle to prevent oxidative quenching of the Pd(0) catalyst. Seal with a Teflon-lined cap.

  • Reaction : Heat the mixture at 80 °C in an oil bath for 4–6 hours. Monitor via LC-MS. The disappearance of the starting material mass (m/z 268/270) and the absence of des-bromo byproducts validate a successful coupling.

  • Workup : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Extract the aqueous layer once with EtOAc (10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow 2: Regioselective C3 C–H Arylation

Causality & Experimental Design

Once the C5 position is functionalized (or if orthogonal derivatization is required first), the C3 position can be targeted via Pd(II)-catalyzed C–H activation. The addition of Pivalic Acid (PivOH) is critical; it acts as a proton shuttle, lowering the activation energy for C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) transition state [4]. Ag₂CO₃ is utilized as a terminal oxidant to re-oxidize Pd(0) back to Pd(II) and to precipitate iodide ions (as AgI), preventing catalyst poisoning.

Step-by-Step Protocol

Self-Validation Cue : The formation of a yellow/white precipitate (AgI) during the reaction is a visual confirmation of successful oxidative addition and halide abstraction.

  • Preparation : In a 15 mL pressure tube, combine the C5-functionalized indole (0.5 mmol), aryl iodide (0.75 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg), Ag₂CO₃ (1.0 mmol, 275 mg), and PivOH (0.15 mmol, 15 mg).

  • Solvent : Add 3.0 mL of anhydrous DMF. (Do not use water, as it will quench the Pd(II) species and hydrolyze the ester at elevated temperatures).

  • Reaction : Seal the tube under an Argon atmosphere and heat to 110 °C for 12 hours.

  • Workup : Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black, eluting with EtOAc (20 mL).

  • Washing : Wash the filtrate with water (3 × 10 mL) to remove DMF, followed by brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification : Purify the crude residue by silica gel chromatography to isolate the C3,C5-disubstituted indole-7-carboxylate.

CatalyticLogic cluster_Suzuki Workflow 1: Suzuki-Miyaura cluster_CH Workflow 2: C-H Arylation Start Starting Material (C5-Br, C3-H) Pd0 Pd(0) Catalyst Start->Pd0 Boronic Acid, Base PdII Pd(II) Catalyst Start->PdII Aryl Iodide, Ag2CO3 OxAdd Oxidative Addition (C5-Br) Fast, Low Ea Pd0->OxAdd Prod1 C5-Arylated Indole OxAdd->Prod1 CMD Concerted Metalation-Deprotonation (C3-H) via PivOH PdII->CMD Prod2 C3-Arylated Indole CMD->Prod2

Figure 2: Divergent catalytic logic for chemoselective C5 cross-coupling vs. C3 C–H activation.

Workflow 3: Late-Stage C7-Ester Saponification

Causality & Experimental Design

The C7-methyl ester is highly stable under the mild basic conditions of Suzuki coupling but can be cleanly hydrolyzed using Lithium Hydroxide (LiOH). The use of a THF/MeOH/H₂O co-solvent system ensures complete solubility of the highly lipophilic fully-functionalized indole while providing the necessary aqueous environment for the hydroxide nucleophile.

Step-by-Step Protocol
  • Dissolve the fully functionalized indole-7-carboxylate (0.5 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 4.0 mL total).

  • Add LiOH·H₂O (1.5 mmol, 63 mg) in one portion.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (the product will stay at the baseline in non-polar eluents).

  • Evaporate the organic solvents under reduced pressure.

  • Dilute the aqueous layer with 5 mL of water and acidify to pH ~3 using 1M HCl.

  • Extract the precipitated carboxylic acid with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the pure 7-carboxylic acid for downstream amide coupling.

Quantitative Data Presentation

Table 1: Catalyst and Condition Optimization for C5 Suzuki-Miyaura Coupling Data reflects coupling of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate with phenylboronic acid[2].

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Note
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O80492% Optimal bite angle accelerates reductive elimination.
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O100688%Highly effective for sterically hindered ortho-substituted boronic acids.
Pd(PPh₃)₄ Na₂CO₃DME/H₂O801265%Prone to proto-debromination side reactions; lower turnover.

Table 2: Regioselectivity Matrix for Indole C–H Functionalization Demonstrating the control of C3 vs C2 selectivity based on catalytic conditions [4, 5].

Target PositionCatalystOxidant / AdditiveSolventTemp (°C)Regioselectivity (C3 : C2)
C3 (Arylation) Pd(OAc)₂Ag₂CO₃, PivOHDMF110> 95 : 5
C2 (Alkylation) Pd(OAc)₂Norbornene, K₂CO₃DMA90< 5 : 95

References

  • Organic Chemistry Frontiers (RSC Publishing) An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides[Link]

  • National Institutes of Health (PMC) Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview[Link]

  • Journal of the American Chemical Society (ACS Publications) Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate . This guide is engineered for research scientists and drug development professionals who requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate . This guide is engineered for research scientists and drug development professionals who require high-yield, reproducible methodologies. Rather than providing a generic procedure, this hub deconstructs the mechanistic causality behind each synthetic choice, empowering you to troubleshoot effectively and scale your reactions with confidence.

Mechanistic Overview & Synthesis Pathways

The synthesis of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate typically originates from 5-bromo-1H-indole-7-carboxylic acid . The transformation requires two distinct functionalizations: the esterification of the carboxylic acid and the N-methylation of the indole ring. Because both the carboxylate and the indolide nitrogen are nucleophilic upon deprotonation, these two steps can be elegantly collapsed into a single-pot operation using an excess of methylating agent.

SynthesisWorkflow SM 5-bromo-1H-indole-7-carboxylic acid (Starting Material) PathA Path A: Standard Method NaH (3.0 eq), MeI (3.0 eq) DMF, 0 °C to RT SM->PathA One-Pot PathB Path B: Green Method DMC (Excess), K2CO3, DABCO Reflux (130 °C) SM->PathB One-Pot Product Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (Target Product) PathA->Product PathB->Product Intermediate Methyl 5-bromo-1H-indole-7-carboxylate (Intermediate / Alternative SM) Intermediate->PathA N-Methylation Only Intermediate->PathB N-Methylation Only

Synthesis workflow for Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

Yield Optimization & Reagent Selection

Selecting the correct methylating agent and base pairing is the most critical variable in this workflow. The table below summarizes the quantitative performance and safety profiles of the most common strategies.

Table 1: Comparison of Methylation Strategies for Indole-7-Carboxylates

Strategy / ReagentBase RequiredSolventTemp (°C)CatalystTypical YieldEHS Profile (Safety)
Methyl Iodide (MeI) NaH (3.0 eq)DMF0 to 25None85 - 95%Highly Toxic, Volatile
Dimethyl Carbonate (DMC) K₂CO₃ (2.0 eq)DMF130DABCO (10 mol%)90 - 98%Green, Low Toxicity
Dimethyl Sulfate (DMS) NaOH (solid)Acetone25 to 60None75 - 85%Carcinogenic, Toxic

Validated Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the physical observations (e.g., gas evolution, precipitation) serve as real-time indicators of reaction success.

Protocol A: Standard One-Pot NaH/MeI Method (Rapid, Lab-Scale)

This method relies on the irreversible deprotonation of both the carboxylic acid (pKₐ ~4.5) and the indole N-H (pKₐ ~16.2) to form a highly nucleophilic dianion, which rapidly attacks the electrophilic Methyl Iodide .

  • Preparation: Dissolve 5-bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a strictly inert N₂ atmosphere. Cool the flask to 0 °C.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the intermediate dianion without hydrogen-bonding to it, maximizing its nucleophilicity.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise.

    • Validation Check: You must observe immediate, vigorous H₂ gas evolution. Wait 30 minutes until bubbling ceases to ensure complete dianion formation.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via syringe.

    • Causality: Dropwise addition at 0 °C prevents thermal runaway from the highly exothermic Sₙ2 reaction and minimizes over-alkylation side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Cool the reaction back to 0 °C and quench slowly with saturated aqueous NH₄Cl.

    • Causality: Using a weak acid buffer (NH₄Cl) instead of plain water immediately neutralizes residual NaH without raising the aqueous pH, strictly preventing the saponification (hydrolysis) of the newly formed methyl ester.

  • Isolation: Extract with EtOAc, wash the organic layer 3x with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Green Chemistry DMC/DABCO Method (Scalable, Low-Toxicity)

Dimethyl Carbonate (DMC) is a non-toxic alternative to MeI. Because it is a weaker electrophile, it requires thermal activation and a nucleophilic catalyst .

  • Preparation: In a pressure-safe reaction vessel, combine 5-bromo-1H-indole-7-carboxylic acid (1.0 eq), K₂CO₃ (2.0 eq), and DABCO (0.1 eq) in DMF (0.5 M).

  • Reagent Addition: Add Dimethyl Carbonate (10.0 eq).

    • Causality: DMC acts as both the methylating agent and a co-solvent. DABCO acts as a nucleophilic catalyst, attacking DMC to form a highly reactive intermediate (B-Me⁺) that efficiently transfers the methyl group to the indole .

  • Heating: Seal the vessel and heat to 130 °C (reflux) for 4-6 hours.

  • Isolation: Cool the mixture to room temperature and slowly pour it into ice-cold water (3x the reaction volume) under vigorous stirring.

    • Validation Check: The target product, Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, is highly hydrophobic and will rapidly precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

TroubleshootingLogic Start Synthesis Issue Detected Issue1 Low N-Methylation Yield Start->Issue1 Issue2 Ester Hydrolysis Start->Issue2 Issue3 O-Alkylation Side Products Start->Issue3 Sol1a Check Base Strength (Switch K2CO3 to NaH) Issue1->Sol1a Sol1b Add DABCO Catalyst (If using DMC) Issue1->Sol1b Sol2a Ensure Strictly Anhydrous Conditions Issue2->Sol2a Sol2b Avoid Aqueous Workup Until Reaction Quenched Issue2->Sol2b Sol3a Use Polar Aprotic Solvent (DMF or THF) Issue3->Sol3a Sol3b Avoid Hard Electrophiles (e.g., Methyl Triflate) Issue3->Sol3b

Troubleshooting logic tree for indole N-methylation and esterification.

Q: Why is my reaction yielding a mixture of N-methylated acid and unmethylated ester instead of the target compound? A: This typically occurs due to insufficient equivalents of base or alkylating agent. When starting from the carboxylic acid, the acid is deprotonated first, consuming 1.0 equivalent of base and methylating agent to form the ester. The indole nitrogen requires its own equivalents. If you are using less than 2.5 equivalents of NaH/MeI, the reaction will stall. Ensure at least 3.0 equivalents are used for the one-pot double methylation.

Q: I am observing O-alkylation side products. How do I optimize for N-alkylation? A: The indolide anion is an ambient nucleophile, but N-alkylation is thermodynamically favored. O-alkylation increases if you use "hard" electrophiles (like methyl triflate) or polar protic solvents. Stick strictly to MeI or DMC in polar aprotic solvents (DMF) to maintain >95% N-selectivity.

Q: Will the 5-bromo substituent interfere with the methylation or undergo side reactions? A: No. Under standard methylation conditions (NaH/MeI or DMC/K₂CO₃), the aryl bromide is completely stable. Side reactions involving the bromine atom (such as halogen-metal exchange or cross-coupling) require transition metal catalysts (Pd, Cu) or extremely harsh organolithium bases (e.g., n-BuLi). Neither is present in these protocols, ensuring the 5-bromo group remains intact .

Q: How do I prevent ester hydrolysis during the aqueous workup? A: Ester saponification is triggered by residual strong base reacting with water during the quench, generating hydroxide ions. To prevent this, never quench a NaH reaction with plain water. Always use a cold, saturated aqueous NH₄Cl solution. This buffers the pH immediately, protecting the newly formed methyl ester from nucleophilic attack by hydroxide.

References

  • Potent and selective indole-based inhibitors targeting disease-transmitting mosquitoes RSC Advances (via PMC)[Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate Organic Process Research & Development (ACS Publications)[Link]

  • Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles Organic Letters (ACS Publications)[Link]

Optimization

Preventing unwanted debromination of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate during palladium catalysis

Topic: Preventing Unwanted Debromination of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Unwanted Debromination of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with unwanted hydrodebromination during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have structured this resource to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: A Case-Based Approach

This section addresses specific issues you might be facing in the lab, providing root cause analysis and actionable solutions.

Question 1: I'm observing a significant amount of the debrominated byproduct, 1-methyl-1H-indole-7-carboxylate, in my Suzuki-Miyaura reaction. What are the likely causes?

Answer: The formation of a debrominated byproduct, often called hydrodebromination, is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[1][2] This occurs when the C-Br bond is cleaved and replaced by a C-H bond. For your specific substrate, Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, the primary culprits are typically related to the generation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle.[2]

Several factors can promote the formation of this unwanted Pd-H intermediate:

  • Presence of Hydride Sources: Trace amounts of water, alcohols (e.g., isopropanol), or even certain amine bases can act as hydride donors.[2][3] Solvents like DMF can also decompose at high temperatures to generate hydride sources.[4]

  • Choice of Base: Strong alkoxide bases (e.g., NaOEt, NaOtBu) are more prone to generating hydride species through β-hydride elimination from the alcoholate.[1][5]

  • Sub-optimal Ligand Choice: The ligand on your palladium catalyst plays a critical role. Less electron-rich or sterically unhindered ligands may not promote the desired reductive elimination step of the cross-coupling cycle efficiently, giving the competing debromination pathway more time to occur.[1]

  • High Reaction Temperatures: Elevated temperatures can accelerate side reactions, including hydrodebromination and solvent degradation.[4][5]

Question 2: How can I systematically troubleshoot and minimize the formation of this debrominated side product?

Answer: A systematic, step-by-step approach is the most effective way to solve this issue. We recommend following a logical workflow, starting with the simplest and most common fixes.

G start_node Debromination Observed process_node1 Step 1: Verify Reagent & Solvent Quality start_node->process_node1 Begin Troubleshooting decision_node decision_node process_node process_node solution_node solution_node decision_node1 Are solvents anhydrous & reagents pure? process_node1->decision_node1 process_node2 Use fresh, high-purity, anhydrous solvents. Ensure boronic acid is not degraded. decision_node1->process_node2 No process_node3 Step 2: Optimize Reaction Base decision_node1->process_node3 Yes solution_node1 Minimal Debromination Achieved process_node2->solution_node1 Problem Solved decision_node2 Using strong alkoxide base? process_node3->decision_node2 process_node4 Switch to milder inorganic base: K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF. decision_node2->process_node4 Yes process_node5 Step 3: Evaluate Catalyst System decision_node2->process_node5 No process_node4->solution_node1 decision_node3 Using simple ligand like PPh₃? process_node5->decision_node3 process_node6 Switch to bulky, electron-rich ligand: XPhos, SPhos, or dppf. decision_node3->process_node6 Yes process_node7 Step 4: Adjust Reaction Conditions decision_node3->process_node7 No process_node6->solution_node1 process_node8 Lower temperature in 10°C increments. Monitor reaction time to avoid prolonged heating. process_node7->process_node8 process_node8->solution_node1

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of unwanted hydrodebromination in palladium-catalyzed cross-coupling?

A1: The generally accepted mechanism for hydrodebromination runs parallel to the desired Suzuki-Miyaura catalytic cycle.[6][7] It begins after the initial oxidative addition of your Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate to the Pd(0) catalyst. The key issue is the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, most commonly from a base like an alkoxide or from trace water.

Once the Pd-H species is formed, it can participate in a competing catalytic cycle that leads to the debrominated product. The crucial step is the reductive elimination of Ar-H from an Ar-Pd(II)-H intermediate.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Competing Debromination Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br ar_pd_br Ar-Pd(II)L₂(Br) ox_add->ar_pd_br transmetal Transmetalation (with R-B(OH)₂) ar_pd_br->transmetal pd_h Pd(II)L₂(H)(X) ar_pd_br->pd_h Hydride Transfer ar_pd_r Ar-Pd(II)L₂(R) transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) red_elim->product red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 byproduct Ar-H (Byproduct) red_elim_h->byproduct hydride_source Hydride Source (e.g., H₂O, base) hydride_source->pd_h

Caption: Catalytic cycles showing the desired cross-coupling pathway and the competing debromination side reaction.

Q2: Which ligands are best suited to prevent this reductive dehalogenation?

A2: The choice of ligand is critical. To outcompete the debromination pathway, you need a ligand that accelerates the desired transmetalation and reductive elimination steps of the Suzuki cycle. Generally, sterically bulky and highly electron-donating phosphine ligands are superior for this purpose.[1]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos): These are often the gold standard for challenging couplings. Their bulkiness creates a coordinatively unsaturated palladium center that facilitates oxidative addition, while their strong electron-donating ability speeds up the final reductive elimination step, minimizing the lifetime of intermediates that could be intercepted by hydride species.[1]

  • Ferrocene-based ligands (e.g., dppf): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is another excellent and widely used catalyst system that often provides a good balance of reactivity and stability, showing high efficiency in couplings of bromoindazoles, which are structurally similar to your substrate.[8][9]

  • Avoid simple ligands: Simple, less electron-rich ligands like triphenylphosphine (PPh₃) are often less effective and more prone to allowing side reactions like debromination.[1][9]

Q3: How does the choice of base influence the reaction, and which ones should I prioritize?

A3: The base plays a dual role: it activates the boronic acid for transmetalation and can also be a potential source of the unwanted hydride that causes debromination.[10]

  • Recommended Bases: Weaker inorganic bases are generally preferred. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent first choices.[4][5] They are less likely to generate hydride species compared to strong organic bases.

  • Bases to Use with Caution: Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt) should be avoided if debromination is a problem, as they are known to promote this side reaction.[1][5]

Data-Driven Optimization

The following table illustrates how strategic selection of ligands and bases can dramatically shift the outcome of a reaction away from the undesired debromination pathway.

Catalyst System Base Hypothetical Yield (Desired Product) Hypothetical Yield (Debrominated Byproduct) Rationale
Pd(PPh₃)₄NaOEt60%35%PPh₃ is not strongly electron-donating, and NaOEt is a known hydride source, leading to significant byproduct formation.[1]
Pd(dppf)Cl₂K₂CO₃88%10%The dppf ligand offers better stability and promotes the desired cycle, while K₂CO₃ is a milder base.[8][9]
XPhos Pd G3K₃PO₄>95%<5%The bulky, electron-rich XPhos ligand significantly accelerates reductive elimination, while K₃PO₄ is an effective, non-hydride-donating base.[1][4]
Optimized Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

This protocol incorporates best practices to minimize hydrodebromination.

Materials:

  • Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G3 (or other suitable precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv), finely ground and dried

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate, the arylboronic acid, and the dried K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure rigorous exclusion of oxygen.[11]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. Avoid unnecessarily high temperatures.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By implementing these strategies, you can significantly suppress unwanted debromination and achieve higher yields and purity for your target compound.

References
  • Watson, D. A., et al. (2011). Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC. Retrieved from [Link]

  • Ge, S., et al. (2015). Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Chtchigrovsky, M., et al. (2019). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. Retrieved from [Link]

  • Chae, J., & Buchwald, S. L. (2004). Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Webb, J. D., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Rossi, E., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wang, D., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aicha, A. B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Regioselectivity of Electrophilic Substitution on Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate: A Comparative Analytical Guide

Executive Summary The indole scaffold is a privileged structure in drug discovery, frequently serving as the core for complex active pharmaceutical ingredients (APIs). While electrophilic aromatic substitution (EAS) on u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged structure in drug discovery, frequently serving as the core for complex active pharmaceutical ingredients (APIs). While electrophilic aromatic substitution (EAS) on unsubstituted indoles predictably occurs at the C-3 position, highly functionalized derivatives like Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate present a complex electronic environment. The competing directing effects of the N-methyl, 5-bromo, and 7-methoxycarbonyl groups necessitate rigorous analytical validation to confirm the regiochemical outcome of functionalization. This guide objectively compares three primary analytical methodologies—2D NMR, Single-Crystal X-Ray Diffraction (SC-XRD), and LC-MS/MS coupled with Density Functional Theory (DFT)—to validate the regioselectivity of a standard EAS reaction (Vilsmeier-Haack formylation) on this specific substrate.

The Chemical Challenge: Regioselectivity in Highly Functionalized Indoles

The reactivity of the indole ring toward electrophiles is fundamentally governed by the electron-rich nature of the pyrrole moiety relative to the fused benzene ring[1]. In standard indoles, electrophilic attack preferentially occurs at the C-3 position. This regioselectivity is driven by the stabilization of the resulting cationic intermediate (the Wheland intermediate); attack at C-3 allows the positive charge to be stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the adjacent benzene ring[1].

However, Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate introduces competing electronic factors:

  • N-Methyl Group (C-1): Electron-donating via induction, increasing electron density at both C-2 and C-3.

  • Bromo Group (C-5): Weakly deactivating via induction but ortho/para directing (directing toward C-4 and C-6).

  • Methoxycarbonyl Group (C-7): Strongly electron-withdrawing, deactivating the benzene ring and meta-directing (directing toward C-4 and C-6).

Despite the deactivating groups on the benzene ring, the inherent nucleophilicity of the pyrrole ring typically dominates, making C-3 the kinetically favored site for electrophiles like the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride)[2]. If C-3 is sterically hindered or blocked, substitution shifts to C-2[3]. Because C-3 is unsubstituted in our starting material, C-3 formylation is expected, but empirical validation is mandatory to rule out C-2 attack or anomalous benzene-ring substitution.

Regioselectivity_Logic cluster_paths Competing Electrophilic Attack Pathways SM Methyl 5-bromo-1-methyl- 1H-indole-7-carboxylate Reagent Vilsmeier Reagent (POCl3 + DMF) SM->Reagent C3 C-3 Attack (Kinetically Favored) Reagent->C3 N-lone pair stabilization Preserves benzene aromaticity C2 C-2 Attack (Disfavored) Reagent->C2 Disrupts aromaticity in transition state C4C6 C-4 / C-6 Attack (Highly Disfavored) Reagent->C4C6 Deactivated by 5-Br and 7-COOMe Product Methyl 5-bromo-3-formyl-1-methyl- 1H-indole-7-carboxylate C3->Product

Mechanistic pathways dictating C-3 regioselectivity during the Vilsmeier-Haack formylation.

Comparative Analysis of Validation Methodologies

To definitively prove that the electrophile attached to C-3 rather than C-2, researchers must employ robust analytical techniques. Below is an objective comparison of the three leading methods.

Method 1: 1D and 2D NMR Spectroscopy (HMBC & NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most versatile tool for elucidating regiochemistry in solution. For indoles, 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the gold standards[4].

  • Causality of Validation: NOESY detects spatial proximity between protons (typically < 5 Å). A strong NOE cross-peak between the N-methyl protons (~3.9 ppm) and the C-2 proton (~8.0 ppm) proves that the C-2 position is unsubstituted[5]. HMBC detects long-range (2-3 bond) carbon-proton couplings. If the formyl group is at C-3, the aldehyde proton (~10.0 ppm) will show a distinct 3-bond correlation to the C-3a bridgehead carbon, confirming its position[6].

  • Verdict: Highly reliable, non-destructive, and provides dynamic structural proof without requiring crystallization.

Method 2: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD maps the electron density of the molecule within a crystal lattice, yielding absolute 3D atomic coordinates[7].

  • Causality of Validation: By diffracting X-rays through a single crystal, the exact spatial arrangement of all atoms (including the heavy bromine atom, which aids in phase solving) is determined. This provides an unambiguous, visual confirmation of the C-3 substitution.

  • Verdict: The absolute "gold standard" for structural certainty, but severely limited by the thermodynamic bottleneck of growing high-quality, diffractable single crystals.

Method 3: LC-MS/MS coupled with DFT Predictions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides fragmentation data, while Density Functional Theory (DFT) calculates the thermodynamic stability of theoretical isomers[8].

  • Causality of Validation: DFT calculates the transition state energies for C-2 vs. C-3 attack. LC-MS/MS fragments the isolated product; the fragmentation pattern is then matched against in silico predictions of the C-3 and C-2 formylated isomers.

  • Verdict: Excellent for high-throughput screening of reaction libraries, but provides indirect, theoretical proof rather than direct empirical observation.

Validation_Workflow Sample Isolated Formylated Indole NMR 2D NMR (HMBC & NOESY) Sample->NMR XRD SC-XRD (Crystallography) Sample->XRD MS LC-MS/MS + DFT (In Silico) Sample->MS NMR_Res Spatial: N-Me to C-2-H (NOE) Bonds: CHO to C-3a (HMBC) NMR->NMR_Res XRD_Res Absolute 3D Coordinates Definitive C-3 Substitution XRD->XRD_Res MS_Res Thermodynamic Stability Fragmentation Pattern MS->MS_Res

Comparative analytical workflow for validating the regioselectivity of substituted indoles.

Quantitative Method Comparison
Parameter2D NMR (HMBC/NOESY)SC-XRDLC-MS/MS + DFT
Turnaround Time 2–4 Hours3–14 Days (Crystal growth)1–2 Days (Compute time)
Sample Requirement 5–15 mg1–5 mg (Must be crystalline)< 0.1 mg
Certainty Level Very High (Empirical)Absolute (Empirical)Moderate (Theoretical/Indirect)
Cost per Sample ModerateHighLow (Post-instrument setup)
Primary Use Case Routine structural validationFinal definitive proof for patentsHigh-throughput library screening

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols link the chemical synthesis directly to its analytical validation, creating a closed, self-validating loop.

Protocol A: Vilsmeier-Haack Formylation of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate

This protocol generates the electrophilic substitution product for subsequent validation.[2]

  • Vilsmeier Reagent Preparation: To a flame-dried, nitrogen-purged 50 mL round-bottom flask, add anhydrous N,N-Dimethylformamide (DMF) (3.0 mmol). Cool the flask to 0 °C using an ice bath.

  • Activation: Slowly add Phosphorus oxychloride (POCl₃) (1.5 mmol) dropwise over 15 minutes. Stir the resulting complex at 0 °C for 30 minutes to ensure complete formation of the chloromethylene-N,N-dimethylammonium chloride intermediate.

  • Substrate Addition: Dissolve Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate (1.0 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexanes:EtOAc 7:3).

  • Hydrolysis & Isolation: Quench the reaction by pouring the mixture over crushed ice containing saturated aqueous sodium acetate. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate to the aldehyde. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the product.

Protocol B: 2D NMR Validation Workflow

This protocol confirms the C-3 regioselectivity of the product synthesized in Protocol A.[9]

  • Sample Preparation: Dissolve 10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d6. Transfer to a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum (400 MHz or higher).

    • Expected observation: Look for the highly deshielded aldehyde proton singlet near 10.0 ppm and the C-2 aromatic proton singlet near 8.0 ppm.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms (optimized for small molecules).

    • Validation Checkpoint: Analyze the cross-peaks. A definitive NOE correlation must be observed between the N-methyl singlet (~3.9 ppm) and the C-2 proton singlet (~8.0 ppm). If the formyl group had attacked C-2, this cross-peak would be absent.

  • HMBC Acquisition: Run a 2D 1H-13C HMBC experiment.

    • Validation Checkpoint: Trace the correlation from the aldehyde proton (~10.0 ppm). It should show strong 3-bond correlations to the C-3a bridgehead carbon and the C-4 carbon, confirming the formyl group is anchored precisely at the C-3 position.

References

  • BenchChem. An In-Depth Technical Guide to the Electrophilic Substitution at the C3 Position of Indole with Trichloroacetyl Chloride.
  • King Saud University. Heterocyclic Chemistry: Reaction of Indole.
  • Jadeja, Y., et al. (2016). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry.
  • Gogoi, A., & Chouhan, R. (2025). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, ACS Publications.
  • BenchChem. Technical Support Center: Vilsmeier-Haack Formylation of Indoles.

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Comparative

Spectroscopic comparison of Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate and unmethylated indole precursors

Introduction: The Privileged Indole Scaffold The indole scaffold is a "privileged structure" in medicinal chemistry. Specifically, halogenated indole-carboxylates like Methyl 5-bromo-1H-indole-7-carboxylate serve as crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indole Scaffold

The indole scaffold is a "privileged structure" in medicinal chemistry. Specifically, halogenated indole-carboxylates like Methyl 5-bromo-1H-indole-7-carboxylate serve as critical precursors for complex therapeutics, including EP4 receptor antagonists targeting chronic renal failure and diabetic nephropathy[1]. A fundamental structural modification in drug development is the N-methylation of the indole ring. Converting the secondary amine to a tertiary amine removes a hydrogen-bond donor, profoundly altering the molecule's lipophilicity, membrane permeability, and receptor-binding conformation.

This guide provides an objective, data-driven comparison of Methyl 5-bromo-1H-indole-7-carboxylate (the unmethylated precursor) and its N-methylated derivative, Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate , focusing on the spectroscopic causality used to validate this transformation.

Mechanistic & Analytical Workflow

The validation of N-methylation requires a multi-modal spectroscopic approach. The logic relies on tracking the loss of the hydrogen-bond donating N-H moiety and the corresponding gain of the aliphatic N-CH₃ group across different electromagnetic spectra.

SpectroscopicWorkflow cluster_0 Chemical Transformation Precursor Unmethylated Precursor (N-H Donor) Product N-Methylated Indole (N-CH₃) Precursor->Product N-Methylation NMR ¹H NMR Spectroscopy Loss of ~11.5 ppm (N-H) Gain of ~3.9 ppm (N-CH₃) Product->NMR IR FT-IR Spectroscopy Loss of ~3300 cm⁻¹ (N-H stretch) Product->IR MS Mass Spectrometry +14 Da Mass Shift (m/z) Product->MS

Logical framework for the spectroscopic validation of indole N-methylation.

Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Causality

In ¹H NMR, the unmethylated indole N-H proton is highly deshielded by the aromatic ring current and the electron-withdrawing nature of the C7 ester, causing it to appear far downfield[2]. Upon N-methylation, this signal is completely abolished. A critical analytical challenge arises in the methylated product: the new N-CH₃ singlet appears around 3.95 ppm, which is nearly identical to the chemical shift of the C7 ester O-CH₃ group (~3.90 ppm). High-resolution NMR is required to resolve these two distinct 3H singlets, which otherwise may appear as a merged 6H peak.

Table 1: ¹H NMR Comparison (DMSO-d₆, 400 MHz)

Proton AssignmentMethyl 5-bromo-1H-indole-7-carboxylateMethyl 5-bromo-1-methyl-1H-indole-7-carboxylateMultiplicity & Integration
Indole N-H ~11.45 ppmAbsentbr s, 1H
N-CH₃ Absent~3.95 ppms, 3H
Ester O-CH₃ ~3.90 ppm~3.90 ppms, 3H
C4-H (Aromatic) ~8.01 ppm~8.05 ppmd (J=1.8 Hz), 1H
C6-H (Aromatic) ~7.84 ppm~7.88 ppmd (J=1.8 Hz), 1H
C2-H (Pyrrole) ~7.42 ppm~7.50 ppmd/t, 1H
Infrared (IR) and Mass Spectrometry (MS) Causality

The N-H bond possesses a strong dipole moment and high force constant, yielding a prominent, broad stretching vibration in the 3300–3450 cm⁻¹ region[3]. The definitive IR marker of a successful reaction is the absolute disappearance of this band. In Mass Spectrometry, the isotopic signature of the C5 bromine atom (a characteristic 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) remains intact, but the entire molecular ion cluster shifts by +14 Da due to the addition of the CH₂ unit[3].

Table 2: IR & HRMS Comparison

Analytical TechniqueUnmethylated PrecursorN-Methylated ProductDiagnostic Change
FT-IR (cm⁻¹) ~3350 (Strong, broad)AbsentLoss of N-H stretch
FT-IR (cm⁻¹) ~1710 (Ester C=O)~1715 (Ester C=O)Retained ester carbonyl
HRMS (ESI+) m/z 253.98 / 255.98268.00 / 270.00+14 Da shift (CH₂ addition)
Isotope Pattern 1:1 ratio (⁷⁹Br/⁸¹Br)1:1 ratio (⁷⁹Br/⁸¹Br)Retained Bromine signature
Self-Validating Experimental Protocols
Protocol 1: Green N-Methylation via Dual Nucleophilic Catalysis

Traditional methylation uses highly toxic methyl iodide (MeI) and strong bases (e.g., NaH), which risk hydrolyzing the C7 ester or causing over-alkylation. This protocol utilizes Dimethyl Carbonate (DMC) as a green methylating agent and DABCO as a dual nucleophilic catalyst, ensuring exclusive N-alkylation without perturbing the ester or the halogen[4].

  • Setup: Charge a dry 50 mL round-bottom flask with Methyl 5-bromo-1H-indole-7-carboxylate (1.0 mmol, 254 mg), DABCO (0.1 mmol, 11 mg), and anhydrous DMF (1.0 mL).

  • Reagent Addition: Add Dimethyl Carbonate (DMC) (10.0 mL) to the mixture. The excess DMC serves as both the reactant and the co-solvent.

  • Reaction: Heat the mixture to 95 °C under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1) until the lower-Rf precursor spot is fully consumed (typically 4–6 hours).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove the DMF and DABCO.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate.

Protocol 2: Self-Validating NMR Acquisition

The choice of solvent is critical for validating this specific reaction. DMSO-d₆ is chosen over CDCl₃ because DMSO is a strong hydrogen-bond acceptor. It locks any unreacted precursor's N-H proton in a stable hydrogen-bonded state, preventing chemical exchange with trace moisture and yielding a sharp, easily integrated peak at ~11.45 ppm[2].

  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of anhydrous DMSO-d₆.

  • Standardization: Add 0.05% Tetramethylsilane (TMS) as an internal reference (set to 0.00 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz using a standard 1D pulse sequence (16 scans, 2-second relaxation delay).

  • Validation Logic: Confirm the complete absence of the ~11.45 ppm signal. Zoom into the 3.8–4.0 ppm region to verify the presence of two distinct 3H singlets (N-CH₃ and O-CH₃). If only one 6H singlet is observed, the reaction is successful, but the signals are overlapping due to identical magnetic environments.

References
  • EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)
  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE Canadian Journal of Chemistry (CDN Science Pub)[Link]

  • Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles ACS Publications[Link]

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